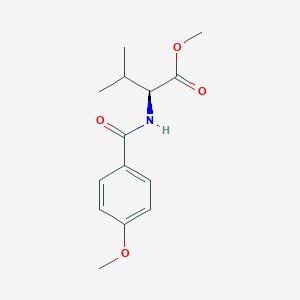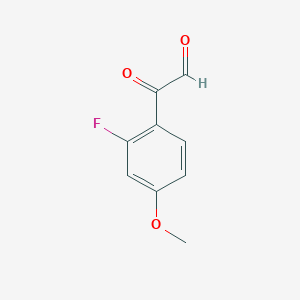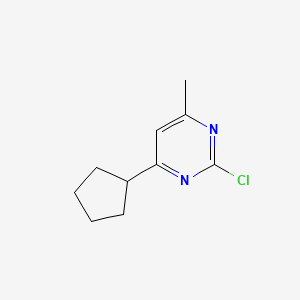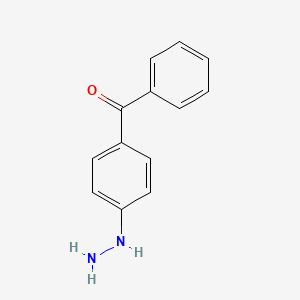
(4-Hydrazinylphenyl)(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Hydrazinylphenyl)(phenyl)methanone is an organic compound with the molecular formula C13H12N2O. This compound is characterized by the presence of a hydrazine group attached to a phenyl ring, which is further connected to another phenyl ring through a methanone group. It is a versatile compound with significant applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Hydrazinylphenyl)(phenyl)methanone typically involves the reaction of 4-hydrazinylbenzaldehyde with benzoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently oxidized to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: (4-Hydrazinylphenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo compounds.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products:
Oxidation: Azo compounds.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学的研究の応用
(4-Hydrazinylphenyl)(phenyl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and polymer stabilizers.
作用機序
The mechanism of action of (4-Hydrazinylphenyl)(phenyl)methanone involves its interaction with various molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. Additionally, the compound can undergo redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells .
類似化合物との比較
(4-Chlorophenyl)(phenyl)methanone: Used in the synthesis of antihistamine drugs.
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Known for its versatile synthetic applications.
Uniqueness: (4-Hydrazinylphenyl)(phenyl)methanone is unique due to the presence of the hydrazine group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and industrial products.
特性
分子式 |
C13H12N2O |
|---|---|
分子量 |
212.25 g/mol |
IUPAC名 |
(4-hydrazinylphenyl)-phenylmethanone |
InChI |
InChI=1S/C13H12N2O/c14-15-12-8-6-11(7-9-12)13(16)10-4-2-1-3-5-10/h1-9,15H,14H2 |
InChIキー |
MIVBAEBVMSUVND-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-4,6-dioxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carbaldehyde](/img/structure/B12853112.png)

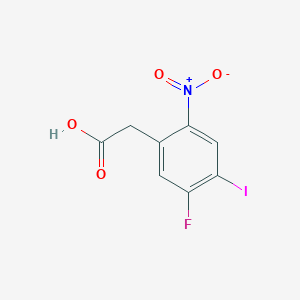


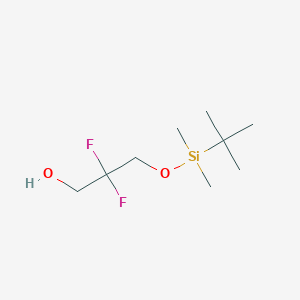
![4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12853149.png)
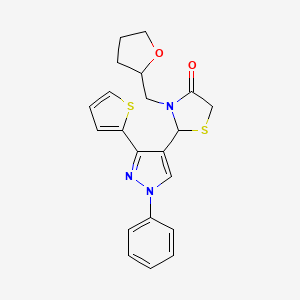
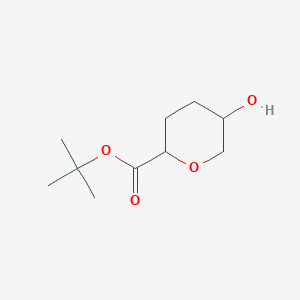
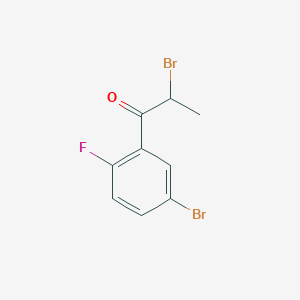
![[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl phosphate;triethylazanium](/img/structure/B12853179.png)
